
Lipofectin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lipofectin™ is a cationic liposome-based transfection reagent composed of a 1:1 (w/w) formulation of N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and dioleoyl phosphatidylethanolamine (DOPE) . It is widely used to deliver DNA, RNA, and oligonucleotides into mammalian cells and plant protoplasts, with applications spanning gene expression studies, CRISPR editing, and therapeutic research. This compound facilitates nucleic acid delivery by forming stable complexes with negatively charged molecules via electrostatic interactions, enabling cellular uptake through endocytosis . Its efficacy has been validated in diverse cell types, including NIH 3T3 fibroblasts, HuH-7 hepatoma cells, and primary neurons .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lipofectin is synthesized by combining the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-n,n,n-trimethylammonium chloride (DOTMA) with dioleoyl phosphatidylethanolamine (DOPE) in a 1:1 weight ratio. The mixture is dissolved in membrane-filtered water to form liposomes .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis of DOTMA and DOPE, followed by their combination in a controlled environment to ensure the formation of stable liposomes. The process includes rigorous quality control measures to ensure the absence of microbial contamination and the functional efficacy of the reagent .
Analyse Des Réactions Chimiques
Types of Reactions: Lipofectin primarily undergoes complexation reactions with nucleic acids. The cationic lipid component interacts with the negatively charged phosphate backbone of DNA or RNA, forming stable lipoplexes.
Common Reagents and Conditions:
Reagents: DNA, RNA, oligonucleotides, Opti-MEM I Reduced Serum Medium.
Conditions: this compound and nucleic acids are typically mixed in serum-free medium to form complexes.
Major Products Formed: The primary product of these reactions is the lipoplex, a complex of this compound and nucleic acids, which facilitates the delivery of genetic material into cells .
Applications De Recherche Scientifique
Gene Delivery
Lipofectin is primarily known for its ability to facilitate the transfection of DNA and RNA into cells. It is particularly effective in delivering plasmid DNA and small interfering RNA (siRNA) across a wide range of cell lines, including difficult-to-transfect primary cells.
- Transfection Efficiency : Studies have shown that this compound achieves high transfection efficiency in various mammalian cell types. For instance, in a comparative study involving primary human umbilical vein endothelial cells, Lipofectamine 2000 (a derivative of this compound) demonstrated superior transfection rates compared to other reagents, achieving over 70% efficiency with minimal cytotoxicity .
Cell Type | Transfection Reagent | Efficiency (%) |
---|---|---|
Human Umbilical Vein Endothelial Cells | Lipofectamine 2000 | 70 |
Mouse Embryonic Fibroblasts | Lipofectamine 3000 | 40 |
Neural Stem Cells | Lipofectamine Stem | >80 |
Gene Editing Applications
With the advent of CRISPR-Cas9 technology, this compound has found a crucial role in gene editing applications. It is utilized to deliver CRISPR components, including guide RNA and Cas9 protein, into target cells.
- Case Study : A recent study highlighted the use of Lipofectamine 3000 for co-delivery of Cas9 ribonucleoprotein complexes and donor DNA templates into induced pluripotent stem cells (iPSCs). The results indicated a significant increase in gene editing efficiency compared to electroporation methods .
Vaccine Development
This compound is also employed in the development of mRNA vaccines. Its ability to encapsulate and deliver mRNA effectively makes it a valuable tool in vaccine research.
- Application Example : In preclinical studies for COVID-19 vaccines, Lipofectamine was used to deliver mRNA encoding viral proteins into dendritic cells, leading to robust immune responses in animal models .
Delivery of Therapeutic Agents
Beyond nucleic acids, this compound has been explored for the delivery of therapeutic agents such as proteins and peptides.
- Research Findings : A study investigated the co-delivery of a cell-penetrating peptide with Lipofectamine to enhance the catalytic activity of a DNAzyme. The findings demonstrated that combining these agents significantly improved therapeutic efficacy .
Comparative Performance
This compound's performance can be compared with other transfection methods such as electroporation and polymer-based systems.
Method | Cell Type | Transfection Efficiency (%) |
---|---|---|
Electroporation | Mouse Embryonic Fibroblasts | 40 |
Lipofectamine | Mouse Embryonic Fibroblasts | 44 |
Polyethylenimine | Various Cell Lines | Varies |
Mécanisme D'action
Lipofectin exerts its effects through the formation of lipoplexes with nucleic acids. The cationic lipid component of this compound interacts with the negatively charged nucleic acids, forming stable complexes. These complexes are then taken up by cells through endocytosis. Once inside the cell, the lipoplexes facilitate the release of nucleic acids into the cytoplasm, where they can exert their intended effects, such as gene expression or gene silencing .
Comparaison Avec Des Composés Similaires
Cytotoxicity Profile
Lipofectin exhibits higher cytotoxicity compared to newer-generation transfection agents. For example:
- TATp-liposomes (modified with cell-penetrating TAT peptides) demonstrated 25–65% lower cytotoxicity than this compound in NIH 3T3 cells at equivalent lipid concentrations (20–80 µg/ml). After 24 hours, this compound caused 35–65% cell death, whereas TATp-liposomes maintained >90% viability .
- FAuNPs (folate-targeted gold nanoparticles) achieved comparable transfection efficiency to this compound in SKBR3 cells but required 50% less plasmid DNA (pDNA), reducing DNA-associated toxicity .
Table 1. Cytotoxicity Comparison
Transfection Efficiency
In Vitro Performance
- Electroporation outperformed this compound in corneal gene delivery, yielding a 10-fold increase in luciferase expression (200 V/cm vs. This compound-DNA complexes) .
- This compound + Transferrin (Tf) synergistically enhanced transfection in tumor cells. For instance, HepG2 hepatoma cells showed an 8-fold increase in luciferase activity when this compound was combined with iron-saturated Tf, compared to this compound alone .
Table 2. Transfection Efficiency in Selected Cell Lines
Endosomal Escape Mechanisms
- This compound forms small, proton-permeable pores in endosomal membranes, enabling gradual release of nucleic acids .
- in vivoJetPEI® (a polymer-based reagent) creates larger pores, allowing direct release of macromolecules like lactate dehydrogenase (LDH), which correlates with higher endosomal disruption efficiency .
Table 3. Application-Specific Performance
Critical Analysis and Limitations
While this compound remains a benchmark reagent, its reliance on cationic lipids limits its utility in sensitive cell types due to cytotoxicity. Alternatives like TATp-liposomes and FAuNPs offer superior biocompatibility, whereas electroporation and polymer-based reagents (e.g., in vivoJetPEI®) excel in efficiency for specific applications. However, this compound’s versatility in combining with targeting ligands (e.g., transferrin) and adjuvants (e.g., retinoic acid) ensures its continued relevance in tailored gene delivery systems .
Q & A
Basic Research Questions
Q. What is the standard protocol for Lipofectin-mediated transfection in mammalian cells, and what critical parameters influence efficiency?
- Methodological Answer : The standard protocol involves preparing a lipid-DNA complex by diluting DNA (1–5 µg) and this compound (2–25 µg) separately in serum-free medium (e.g., Opti-MEM), followed by mixing and incubating for 10–15 minutes to form complexes. These are then added to cells . Key parameters include:
- Lipid-to-DNA ratio : A 3:1 to 5:1 (w/w) ratio is typically optimal, but this must be empirically determined for each cell line.
- Serum-free conditions : Serum inhibits lipid-DNA complex formation; replace with serum-free medium during transfection .
- Incubation time : Complexes require 10–15 minutes for stable formation but prolonged incubation (>1 hour) may reduce viability .
Q. How does this compound enhance DNA transformation efficiency in fungal models like Neurospora crassa?
- Methodological Answer : In N. crassa, this compound increases transformation efficiency by 3–10 fold when added to protoplasts during the polyethylene glycol (PEG)-mediated transformation process. The cationic lipid binds DNA, facilitating membrane fusion and intracellular delivery. Critical steps include:
- Protoplast preparation : Use freshly harvested protoplasts washed in sorbitol and STC buffer.
- This compound concentration : 35 µg/mL is optimal; higher concentrations (>50 µg/mL) do not improve efficiency and may reduce viability .
Advanced Research Questions
Q. How can researchers optimize this compound protocols for cell lines with low transfection efficiency (e.g., primary cells or plant protoplasts)?
- Methodological Answer : For recalcitrant cell types:
- Pre-test lipid-DNA ratios : Conduct a matrix experiment with varying this compound (2–50 µg) and DNA (0.5–10 µg) amounts.
- Co-delivery enhancers : Combine this compound with additives like DMSO (5 µL/mL) or cholesterol derivatives to stabilize complexes .
- Post-transfection recovery : Use recovery media with antioxidants (e.g., glutathione) to mitigate lipid-induced cytotoxicity .
Q. Why do studies report conflicting this compound-mediated transformation efficiencies (e.g., 3–10 fold in N. crassa vs. 35-fold in Schizosaccharomyces pombe)?
- Methodological Answer : Discrepancies arise from:
- Cell wall composition : Fungal species with robust cell walls (e.g., N. crassa) require protoplasting, whereas S. pombe may not, altering lipid-DNA interaction dynamics .
- DNA size and topology : Large linear DNA (>500 kb) shows higher efficiency gains in S. pombe, while circular plasmids dominate N. crassa studies .
- Selection markers : Efficiency varies with the selectable marker’s expression strength and integration site .
Q. How should researchers address contradictions in this compound’s cytotoxicity data across studies?
- Methodological Answer : To resolve cytotoxicity inconsistencies:
- Standardize viability assays : Use ATP-based assays (e.g., CellTiter-Glo) rather than trypan blue, which underestimates lipid-induced membrane damage .
- Control for lipid batch variability : Source this compound from the same vendor and lot, as lipid composition affects toxicity .
- Time-course analysis : Measure cytotoxicity at 24, 48, and 72 hours post-transfection, as effects may be delayed .
Q. Experimental Design & Data Analysis
Q. What controls are essential when designing this compound-based transfection experiments?
- Methodological Answer : Include:
- Negative controls : Lipid-only and DNA-only treatments to isolate background effects.
- Positive controls : A reference plasmid (e.g., GFP reporter) with known transfection efficiency.
- Viability controls : Untreated cells and cells treated with lipid-DNA complexes at the highest concentration tested .
Q. How can researchers statistically validate this compound’s efficiency improvements in transformation assays?
- Methodological Answer : Use:
- Dose-response curves : Plot transformation efficiency vs. This compound concentration to identify optimal ranges (e.g., sigmoidal curves in N. crassa ).
- ANOVA with post-hoc tests : Compare means across multiple lipid/DNA ratios or cell lines.
- Normalization : Express efficiency as transformants per µg DNA or per 10⁶ cells to account for variability in cell density .
Q. Troubleshooting & Technical Challenges
Q. Why does this compound fail to improve transformation efficiency in some protocols despite optimized conditions?
- Methodological Answer : Potential causes include:
- DNA quality : A260/A280 ratios <1.8 indicate protein contamination, which inhibits lipid-DNA binding. Re-purify DNA via phenol-chloroform extraction .
- Cell confluency : Transfect cells at 60–70% confluency; over-confluent cells resist lipid-mediated uptake .
- Competing protocols : In N. crassa, PEG remains essential even with this compound; omit PEG only if validated .
Q. How can researchers reconcile low transformation efficiency when using this compound with large DNA constructs (e.g., cosmids)?
- Methodological Answer : For cosmids:
- Fragment size optimization : Linearize DNA via restriction digest to enhance lipid binding.
- Co-transfection carriers : Add inert carrier DNA (e.g., salmon sperm DNA) to prevent lipid aggregation .
- Extended recovery : Allow 48–72 hours post-transfection for large DNA integration and marker expression .
Q. Comparative & Mechanistic Insights
Q. How does this compound compare to newer lipid-based transfection reagents in terms of efficiency and cytotoxicity?
- Methodological Answer : this compound (DOTMA/DOPE) has higher cytotoxicity but superior efficiency for large DNA vs. newer reagents (e.g., Lipofectamine 3000). Direct comparisons require:
- Side-by-side assays : Use identical DNA, cell lines, and metrics (e.g., transformants/µg DNA).
- Mechanistic profiling : Assess endosomal escape (e.g., pH-sensitive dyes) and DNA release kinetics .
Propriétés
Numéro CAS |
128835-92-7 |
---|---|
Formule moléculaire |
C83H162ClN2O10P |
Poids moléculaire |
1414.6 g/mol |
Nom IUPAC |
[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium;chloride |
InChI |
InChI=1S/C42H84NO2.C41H78NO8P.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-44-41-42(40-43(3,4)5)45-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h20-23,42H,6-19,24-41H2,1-5H3;17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46);1H/q+1;;/p-1/b22-20-,23-21-;19-17-,20-18-; |
Clé InChI |
BZFPNVBHFRTHMC-JVDGDQOCSA-M |
SMILES |
O=C(O)[C@@H](CCCCCC/C=C/CCCCCCCC)CCO(C(CCCCCCC/C=C\CCCCCCCC)=O)CO[P@@](O)(OCCN)=O.CCCCCCCC/C=C\CCCCCCCCOC[C@@H](OCCCCCCCC/C=C/CCCCCCCC)C[N+](C)(C)C.[ClH-] |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCC/C=C\CCCCCCCC.CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCC=CCCCCCCCC.CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lipofectin; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.